molecular formula C16H20N2O2 B6432215 1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide CAS No. 2208881-25-6

1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide

Cat. No. B6432215
CAS RN: 2208881-25-6
M. Wt: 272.34 g/mol
InChI Key: HOFRDGAHCLHSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of this compound likely involves a pyrrolidine ring attached to a tetrahydronaphthalen-1-yl group and a carboxamide group. The exact 3D structure would depend on the stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Pyrrolidine derivatives can participate in various chemical reactions, and their reactivity can be influenced by steric factors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a pyrrolidine ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antiviral Applications

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .

Anti-inflammatory Applications

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound of interest could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Indole derivatives have demonstrated anticancer properties . This indicates that our compound could potentially be used in cancer treatment strategies.

Antioxidant Applications

Indole derivatives have been found to possess antioxidant properties . This suggests that our compound could potentially be used in the prevention of oxidative stress-related diseases.

Antimicrobial Applications

Indole derivatives have shown antimicrobial properties . This suggests that our compound could potentially be used in the treatment of various bacterial and fungal infections.

Antidiabetic Applications

Indole derivatives have demonstrated antidiabetic properties . This indicates that our compound could potentially be used in the management of diabetes.

Antimalarial Applications

Indole derivatives have been found to possess antimalarial properties . This suggests that our compound could potentially be used in the treatment of malaria.

Anticholinesterase Applications

Indole derivatives have shown anticholinesterase activities . This suggests that our compound could potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

Future Directions

The future directions for research on this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-18-10-12(9-15(18)19)16(20)17-14-8-4-6-11-5-2-3-7-13(11)14/h2-3,5,7,12,14H,4,6,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFRDGAHCLHSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide

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